molecular formula C9H14O B1363168 3-Pentylfuran CAS No. 6177-84-0

3-Pentylfuran

Cat. No.: B1363168
CAS No.: 6177-84-0
M. Wt: 138.21 g/mol
InChI Key: KXMYQCHEGQHQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a pentyl group at the third position. It has the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound is a colorless to light yellow liquid with a fruity odor and is found in various heat-processed foods and drinks .

Chemical Reactions Analysis

Types of Reactions: 3-Pentylfuran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other substituting reagents under various conditions.

Major Products Formed:

    Oxidation: Formation of furan-3-carboxylic acid or other oxidized derivatives.

    Reduction: Formation of 3-pentyl-2,5-dihydrofuran or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated furans.

Scientific Research Applications

3-Pentylfuran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pentylfuran involves its interaction with various molecular targets and pathways. It is known to act as a volatile organic compound, influencing the metabolic processes of plants and microbes. In antimicrobial applications, it disrupts the cell membranes of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Uniqueness of 3-Pentylfuran: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its position-specific substitution makes it distinct in terms of its interaction with various molecular targets and its applications in different fields.

Properties

IUPAC Name

3-pentylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMYQCHEGQHQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210761
Record name Furan, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6177-84-0
Record name Furan, 3-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006177840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pentylfuran
Reactant of Route 2
Reactant of Route 2
3-Pentylfuran
Reactant of Route 3
Reactant of Route 3
3-Pentylfuran
Reactant of Route 4
Reactant of Route 4
3-Pentylfuran
Reactant of Route 5
Reactant of Route 5
3-Pentylfuran
Reactant of Route 6
Reactant of Route 6
3-Pentylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.